molecular formula C8H9ClN4 B6221518 1H-1,3-benzodiazole-2-carboximidamide hydrochloride CAS No. 1791430-39-1

1H-1,3-benzodiazole-2-carboximidamide hydrochloride

Cat. No.: B6221518
CAS No.: 1791430-39-1
M. Wt: 196.6
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Description

1H-1,3-Benzodiazole-2-carboximidamide hydrochloride is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 1H-1,3-benzodiazole-2-carboximidamide hydrochloride typically involves the condensation of 1,2-phenylenediamine with cyanamide under acidic conditions. The reaction is usually carried out in the presence of hydrochloric acid, which acts as a catalyst and helps in the formation of the hydrochloride salt. The reaction can be summarized as follows:

    Condensation Reaction: 1,2-Phenylenediamine reacts with cyanamide in the presence of hydrochloric acid.

    Formation of Hydrochloride Salt: The product is then converted into its hydrochloride form by the addition of hydrochloric acid.

Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the concentration of reagents to maximize yield and purity.

Chemical Reactions Analysis

1H-1,3-Benzodiazole-2-carboximidamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carboximidamide group can be replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the reactions. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

1H-1,3-Benzodiazole-2-carboximidamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound exhibits antimicrobial and antiviral properties, making it useful in the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1H-1,3-benzodiazole-2-carboximidamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1H-1,3-Benzodiazole-2-carboximidamide hydrochloride can be compared with other benzimidazole derivatives such as:

    2-(2-Hydroxyphenyl)-1H-benzimidazole: Known for its antifungal properties.

    5,6-Dimethyl-1H-benzimidazole: Used as a precursor in the synthesis of vitamin B12.

    2-(Trifluoromethyl)-1H-benzimidazole: Exhibits potent antiviral activity.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and makes it suitable for various applications.

Properties

CAS No.

1791430-39-1

Molecular Formula

C8H9ClN4

Molecular Weight

196.6

Purity

95

Origin of Product

United States

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